5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxamide functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-5-amino-pyrazole with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, forming the desired carboxamide product .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product while minimizing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines and other reduced forms of the carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-amino-pyrazole: Lacks the carboxamide group, making it less versatile for further chemical modifications.
5-amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Uniqueness
5-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which provide a wide range of chemical reactivity and potential applications. Its specific substitution pattern on the pyrazole ring also contributes to its distinct properties and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-N-ethyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-6(8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJHZSRYADKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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